molecular formula C10H11BrOS B6254738 4-bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene CAS No. 1243466-90-1

4-bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene

Cat. No.: B6254738
CAS No.: 1243466-90-1
M. Wt: 259.2
InChI Key:
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Description

4-Bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene is an organic compound characterized by a bromine atom, a cyclopropoxy group, and a methylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene typically involves multiple steps:

    Cyclopropoxylation: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the brominated benzene with cyclopropanol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Methylsulfanylation: The final step involves the introduction of the methylsulfanyl group. This can be achieved by reacting the intermediate compound with methylthiol (CH3SH) in the presence of a suitable catalyst like copper(I) iodide (CuI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, catalytic hydrogenation

    Substitution: Palladium catalysts, bases like NaH or KOtBu

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: De-brominated benzene derivatives

    Substitution: Various substituted benzene derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of brominated and sulfur-containing aromatic compounds on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways involving sulfur and bromine atoms.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids through its bromine, cyclopropoxy, and methylsulfanyl groups. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methoxy-2-(methylsulfanyl)benzene
  • 4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene
  • 4-Bromo-1-cyclopropoxy-2-(methylsulfonyl)benzene

Uniqueness

4-Bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene is unique due to the presence of both a cyclopropoxy group and a methylsulfanyl group on the benzene ring

Properties

CAS No.

1243466-90-1

Molecular Formula

C10H11BrOS

Molecular Weight

259.2

Purity

95

Origin of Product

United States

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